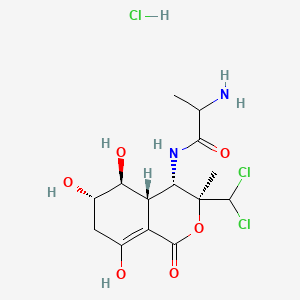
Bactobolin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bactobolin hydrochloride is a cytotoxic, polyketide-peptide and antitumor antibiotic with the molecular formula C₁₄H₂₀Cl₂N₂O₆. It was discovered in 1979 and has since been studied for its potent biological activities . This compound is known for its unique structure and significant antitumor properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bactobolin hydrochloride involves complex organic reactions. One notable method is the racemic synthesis developed by Weinreb, which involves multiple steps to construct the intricate molecular framework . Another method is the enantiospecific synthesis by Švenda, which focuses on creating the compound with specific stereochemistry .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using the bacterium Pseudomonas yoshidomiensis. The fermentation broth is then subjected to various purification steps to isolate the compound .
化学反応の分析
Types of Reactions
Bactobolin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
科学的研究の応用
Bactobolin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: It is studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Its potent antitumor properties make it a candidate for developing new cancer therapies.
Industry: It is used in the development of new antibiotics and other pharmaceutical agents
作用機序
Bactobolin hydrochloride exerts its effects by inhibiting bacterial protein translation. It binds to the 50S subunit of the bacterial ribosome, specifically interacting with the L2 protein. This binding disrupts the normal function of the ribosome, leading to the inhibition of protein synthesis and ultimately causing cell death .
類似化合物との比較
Similar Compounds
Actinobolin: Another polyketide antibiotic with a similar structure and biological activity.
Bactobolin B, C, and D: Analogues of Bactobolin hydrochloride with slight variations in their molecular structures.
Uniqueness
This compound is unique due to its potent cytotoxic activity and its specific mechanism of action involving the bacterial ribosome. Its ability to inhibit protein synthesis at a unique site on the ribosome sets it apart from other antibiotics .
Conclusion
This compound is a compound of significant interest due to its unique structure, potent biological activities, and wide range of applications in scientific research. Its synthesis, chemical reactions, and mechanism of action have been extensively studied, making it a valuable model compound in various fields.
特性
CAS番号 |
73543-68-7 |
|---|---|
分子式 |
C14H21Cl3N2O6 |
分子量 |
419.7 g/mol |
IUPAC名 |
N-[(3S,4S,4aS,5S,6S)-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide;hydrochloride |
InChI |
InChI=1S/C14H20Cl2N2O6.ClH/c1-4(17)11(22)18-10-8-7(5(19)3-6(20)9(8)21)12(23)24-14(10,2)13(15)16;/h4,6,8-10,13,19-21H,3,17H2,1-2H3,(H,18,22);1H/t4?,6-,8+,9+,10-,14-;/m0./s1 |
InChIキー |
AKPKWIDQDYLTIW-ULHAZQLPSA-N |
異性体SMILES |
CC(C(=O)N[C@H]1[C@H]2[C@@H]([C@H](CC(=C2C(=O)O[C@]1(C)C(Cl)Cl)O)O)O)N.Cl |
正規SMILES |
CC(C(=O)NC1C2C(C(CC(=C2C(=O)OC1(C)C(Cl)Cl)O)O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-1-(4-chlorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086124.png)
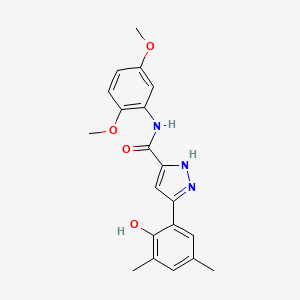
![5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14086130.png)
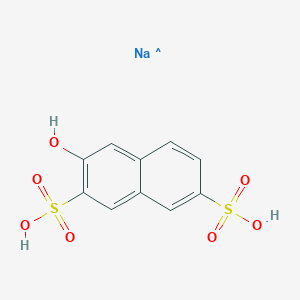
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086141.png)
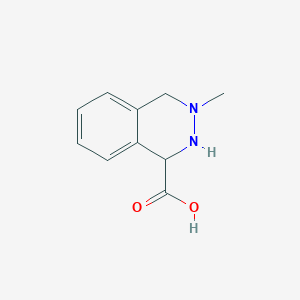
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate](/img/structure/B14086156.png)

![[[5-[2,4-Dioxo-5-[3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14086170.png)
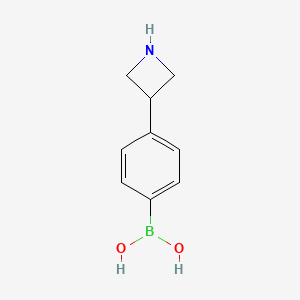
![1,2-Benzenedicarboxamide, N,N'-bis[2-(ethenyloxy)ethyl]-](/img/structure/B14086181.png)
![5-(2-hydroxy-5-methylphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14086188.png)

![5-(benzyloxy)-2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B14086209.png)
